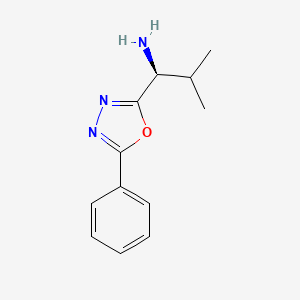
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .
Méthodes De Préparation
The synthesis of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the amine group. The synthetic route may include the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable methods.
Analyse Des Réactions Chimiques
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Applications De Recherche Scientifique
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activity makes it a candidate for drug development and therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
Similar compounds to (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine include other 1,3,4-oxadiazole derivatives. These compounds share the 1,3,4-oxadiazole ring structure but may differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10(13)12-15-14-11(16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
UPKISGPBRVKPBU-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
SMILES canonique |
CC(C)C(C1=NN=C(O1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


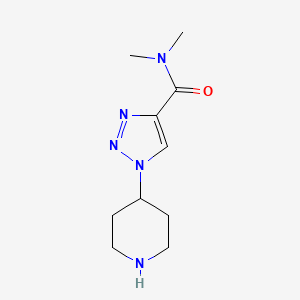
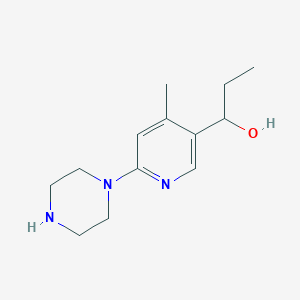

![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)
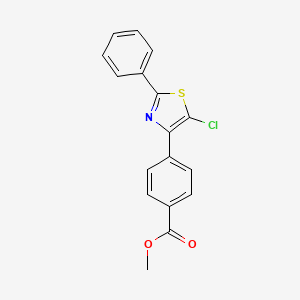


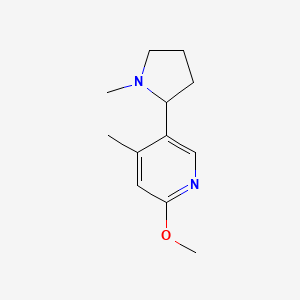
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)
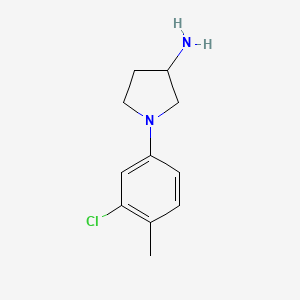


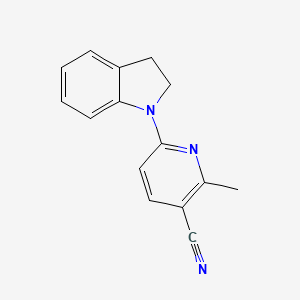
![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
